molecular formula C16H16ClN3O2S B2757130 N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 959568-04-8

N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2757130
CAS RN: 959568-04-8
M. Wt: 349.83
InChI Key: QHRMZLRGVMJHDF-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Conformation

Research on compounds with similar structural features, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, has focused on understanding their crystal structures and molecular conformations. Studies reveal that these compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, leading to an intramolecular N—H⋯N hydrogen bond that stabilizes this conformation. The orientation of the pyrimidine ring relative to the benzene ring is crucial for understanding their potential interactions and reactivity in various scientific applications (Subasri et al., 2016).

Vibrational Spectroscopic Signatures and Quantum Computational Approach

Another study focused on the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, analyzing its vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore the geometric equilibrium, intra-molecular hydrogen bond interactions, and harmonic vibrational wavenumbers, providing insights into the molecule's stability and reactivity. This computational approach aids in understanding the molecule's interactions at the quantum level, offering potential applications in antiviral research and material science (Jenepha Mary et al., 2022).

Antimicrobial Activity

Research into structurally related compounds, such as those containing the oxadiazole moiety, has demonstrated significant antimicrobial potential. The synthesis and pharmacological evaluation of N-substituted oxadiazole derivatives have shown promise as antibacterial agents against both gram-negative and gram-positive bacteria. This suggests that compounds with similar structural components may also possess antimicrobial properties, warranting further investigation into their potential as antibacterial agents (Siddiqui et al., 2014).

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds with the pyrimidine moiety have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide synthesis pathway. Research has identified potent dual inhibitors, indicating potential applications in cancer therapy and the development of new anticancer drugs (Gangjee et al., 2008).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-11-6-4-10(5-7-11)8-18-14(21)9-23-15-12-2-1-3-13(12)19-16(22)20-15/h4-7H,1-3,8-9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMZLRGVMJHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

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